An In-Depth Technical Guide to N-(3-methoxyphenyl)propanamide
An In-Depth Technical Guide to N-(3-methoxyphenyl)propanamide
This guide provides a comprehensive technical overview of N-(3-methoxyphenyl)propanamide, a significant chemical intermediate in the field of organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's core characteristics, synthesis, and potential applications, grounded in established scientific principles.
Chemical Identity and Nomenclature
N-(3-methoxyphenyl)propanamide is an aromatic amide that serves as a versatile building block in the synthesis of more complex molecules. Its structure consists of a propanamide group attached to the nitrogen atom of m-anisidine.
IUPAC Name: N-(3-methoxyphenyl)propanamide
Synonyms and Identifiers
For clarity and cross-referencing in research, a comprehensive list of synonyms and chemical identifiers is provided below.
| Identifier Type | Value |
| Common Name | N-propionyl-m-anisidine |
| CAS Number | 54932-73-9 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| InChI Key | JGOOIQJTIVEDES-UHFFFAOYSA-N |
| SMILES | CCC(=O)Nc1cccc(OC)c1 |
digraph "N_propionyl_m_anisidine_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N [label="N", pos="0,0.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="-1,-0.25!"]; C2 [label="C", pos="-2,-0.25!"]; C3 [label="H3C", pos="-3,-0.25!"]; O1 [label="O", pos="-1,-1!"]; H1[label="H", pos="0,1.25!", fontcolor="#202124"];
C_ring1 [label="C", pos="1.5,0.5!"]; C_ring2 [label="C", pos="2.25,1.5!"]; C_ring3 [label="C", pos="3.25,1.5!"]; C_ring4 [label="C", pos="3.75,0.5!"]; C_ring5 [label="C", pos="3.25,-0.5!"]; C_ring6 [label="C", pos="2.25,-0.5!"];
O2 [label="O", pos="4.25,-0.5!", fontcolor="#EA4335"]; C4 [label="CH3", pos="5.25,-0.5!"];
// Edges N -- C1 [label=""]; C1 -- C2 [label=""]; C2 -- C3 [label=""]; C1 -- O1 [label="", style=double]; N -- H1[label=""]; N -- C_ring1 [label=""];
C_ring1 -- C_ring2 [style=dashed]; C_ring2 -- C_ring3; C_ring3 -- C_ring4 [style=dashed]; C_ring4 -- C_ring5; C_ring5 -- C_ring6 [style=dashed]; C_ring6 -- C_ring1;
C_ring5 -- O2 [label=""]; O2 -- C4 [label=""]; }
Caption: Chemical structure of N-(3-methoxyphenyl)propanamide.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. Below is a summary of the computed properties for N-(3-methoxyphenyl)propanamide.
| Property | Value | Unit | Source |
| ΔfG° (Standard Gibbs free energy of formation) | -8.43 | kJ/mol | Joback Calculated Property[1] |
| ΔfH°gas (Enthalpy of formation at standard conditions) | -216.00 | kJ/mol | Joback Calculated Property[1] |
| ΔfusH° (Enthalpy of fusion at standard conditions) | 23.19 | kJ/mol | Joback Calculated Property[1] |
| ΔvapH° (Enthalpy of vaporization at standard conditions) | 56.38 | kJ/mol | Joback Calculated Property[1] |
| log10WS (Log10 of Water solubility) | -2.21 | Crippen Calculated Property[1] | |
| logPoct/wat (Octanol/Water partition coefficient) | 2.044 | Crippen Calculated Property[1] | |
| Tboil (Normal Boiling Point Temperature) | 586.32 | K | Joback Calculated Property[1] |
| Tfus (Normal melting (fusion) point) | 366.22 | K | Joback Calculated Property[1] |
Synthesis and Mechanism
The synthesis of N-(3-methoxyphenyl)propanamide is typically achieved through the N-acylation of m-anisidine with a propionylating agent. The most common and efficient method involves the use of propionyl chloride in the presence of a base.
Reaction Mechanism: Nucleophilic Acyl Substitution
The underlying mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of m-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. This is followed by the elimination of a chloride ion, which is a good leaving group. A base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: General workflow for the synthesis of N-(3-methoxyphenyl)propanamide.
Experimental Protocol: Synthesis of N-(3-methoxyphenyl)propanamide
This protocol is a representative procedure for the synthesis of the title compound, adapted from similar acylation reactions.[2]
-
Preparation of Reactant Solution: In a round-bottom flask, dissolve m-anisidine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Acylating Agent: To the stirred solution, slowly add propionyl chloride (1-1.2 equivalents). The reaction is typically exothermic, so the addition may need to be controlled, and the flask may be cooled in an ice bath.
-
Base Addition: Following the addition of propionyl chloride, add a non-nucleophilic base such as triethylamine or pyridine (1.2-1.5 equivalents) dropwise. The base serves to scavenge the HCl generated during the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (m-anisidine) is consumed.
-
Workup:
-
Quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize any remaining base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acidic impurities) and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N-(3-methoxyphenyl)propanamide.
Applications in Drug Development
While N-(3-methoxyphenyl)propanamide itself may not be an active pharmaceutical ingredient (API), its structural motif is present in a variety of biologically active molecules. The methoxy-substituted aniline core is a common feature in medicinal chemistry, as the methoxy group can improve pharmacokinetic properties such as absorption and metabolic stability.[2]
-
Anticonvulsant Activity: The N-acyl aniline scaffold is a key feature in several compounds with anticonvulsant properties. The combination of an aromatic ring and an amide linkage is known to interact with ion channels and receptors in the central nervous system.[2]
-
Anticancer and Anti-inflammatory Potential: Derivatives of N-phenylamides have been investigated for their potential as anticancer and anti-inflammatory agents. These compounds can act as inhibitors of enzymes such as cyclooxygenase (COX) or other signaling proteins involved in cell proliferation and inflammation.[3]
-
Antioxidant Properties: The presence of the methoxy group on the aromatic ring can contribute to antioxidant activity. Phenolic and anisolic compounds are known to act as radical scavengers.[4]
-
Intermediate for Complex Syntheses: N-(3-methoxyphenyl)propanamide is a valuable intermediate for the synthesis of more complex drug candidates. The amide functionality can be further modified, or the aromatic ring can be subjected to further substitution reactions to build more elaborate molecular architectures.
Conclusion
N-(3-methoxyphenyl)propanamide is a well-defined chemical entity with a straightforward and efficient synthesis. Its importance in the pharmaceutical sciences lies primarily in its role as a versatile building block for the creation of novel therapeutic agents. The methoxyphenylamide core structure is a privileged scaffold in medicinal chemistry, offering a platform for the development of drugs targeting a range of biological pathways. Further research into the derivatization of this compound could lead to the discovery of new and potent therapeutic molecules.
References
-
Synthesis of N-(3-Methoxyphenethyl)-2-propylpentanamide. MDPI. [Link]
-
Synthesis of Acetanilide. SlideShare. [Link]
-
3-(4-methoxyphenyl)-n-[3-(trifluoromethyl)phenyl]propanamide. PubChem. [Link]
-
Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem. [Link]
-
Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. [Link]
-
M-100(3-methoxy-N,N-dimethylpropanamide). KJ Chemicals Corporation. [Link]
-
3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. [Link]
-
Chemical Properties of Propanamide, N-(4-methoxyphenyl)- (CAS 2760-31-8). Cheméo. [Link]
-
2.8: The preparation of Acetanilide from Aniline. Chemistry LibreTexts. [Link]
-
Evaluation of antioxidant, anti-inflammatory and anti-arthritic activity of new ibuprofen derivatives. Bulgarian Chemical Communications. [Link]
- Process for the preparation of anilides.
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]
